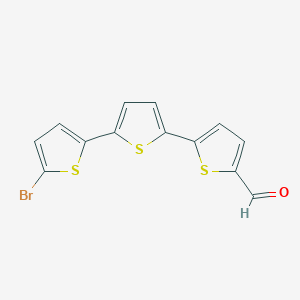

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

Vue d'ensemble

Description

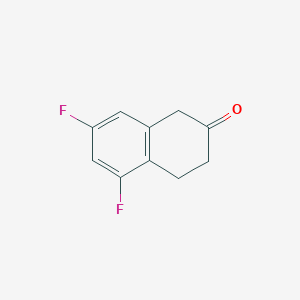

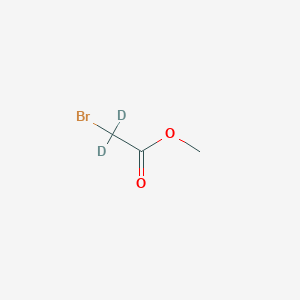

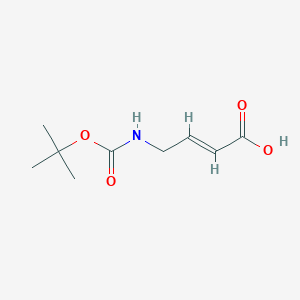

5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is a chemical compound with the molecular formula C13H7BrOS3 and a molecular weight of 355.3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H . The canonical SMILES representation is C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from air .Applications De Recherche Scientifique

Organic Electronics and Semiconductors

5’‘-Bromo-2,2’5’,2’'-terthiophene-5-carboxaldehyde

is utilized as a building block in the development of organic semiconductors. These materials play a crucial role in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Methods of Application:

Researchers incorporate this compound into conjugated polymer structures by using synthetic methods like Suzuki-Miyaura cross-coupling reactions or Stille coupling. The resulting polymers exhibit desirable electronic properties due to the presence of the terthiophene core.

Results:

The introduction of the bromine substituent enhances the solubility and stability of the polymer. Moreover, it influences the electronic band structure, leading to improved charge transport properties. Researchers have reported high charge carrier mobility and efficient charge separation in OFETs and OPVs based on terthiophene-containing polymers .

Dye-Sensitized Solar Cells (DSSCs)

5’‘-Bromo-2,2’5’,2’'-terthiophene-5-carboxaldehyde

is employed in the design of organic dyes for DSSCs. These dyes absorb sunlight and generate electron-hole pairs, contributing to the overall efficiency of the solar cell.

Methods of Application:

Researchers synthesize dye molecules by incorporating the terthiophene unit into the dye structure. The bromine substituent enhances light absorption and electron injection efficiency.

Results:

DSSCs incorporating these dyes exhibit improved power conversion efficiency due to enhanced light harvesting and efficient charge transfer. The carbazole or dendritic iodocarbazole units further optimize the performance of these solar cells .

Larvicidal Activity

5’‘-Bromo-2,2’5’,2’'-terthiophene-5-carboxaldehyde

has been investigated for its larvicidal activity against Aedes aegypti , a mosquito species responsible for transmitting diseases like dengue and Zika.

Methods of Application:

Researchers evaluate the compound’s efficacy by exposing mosquito larvae to varying concentrations of the compound. They assess mortality rates and other relevant parameters.

Results:

Studies have shown that this compound exhibits larvicidal activity, making it a potential candidate for mosquito control strategies .

Nematode Dispersal Inhibition

5’‘-Bromo-2,2’5’,2’'-terthiophene-5-carboxaldehyde

has been investigated for its effects on the dispersal ability of Bursaphelenchus xylophilus , a nematode species associated with pine wilt disease.

Methods of Application:

Researchers study the nematode’s behavior in the presence of the compound. They assess its impact on nematode movement and dispersal.

Results:

The compound synergistically inhibits nematode dispersal when used alongside certain antibiotics. This finding may have implications for managing pine wilt disease .

Safety And Hazards

Propriétés

IUPAC Name |

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKMLTVEGWLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565806 | |

| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde | |

CAS RN |

161726-69-8 | |

| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)